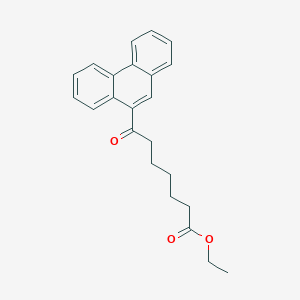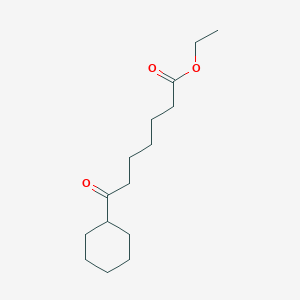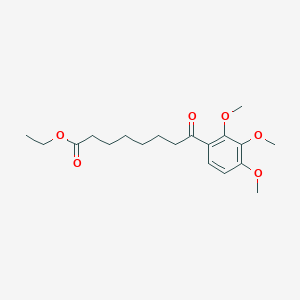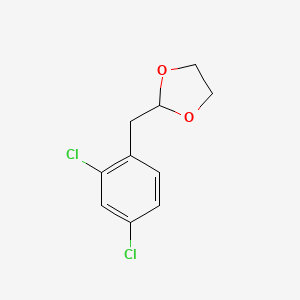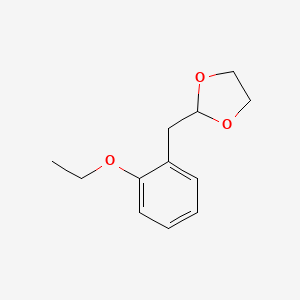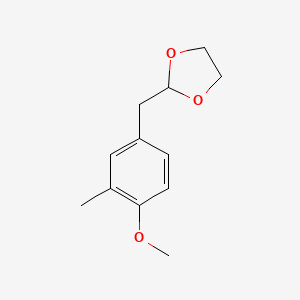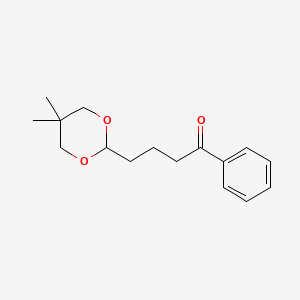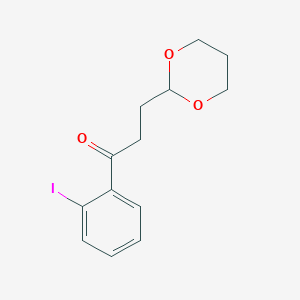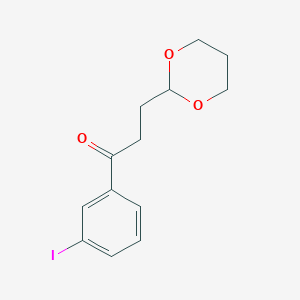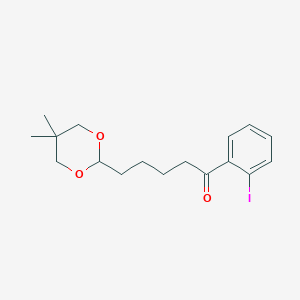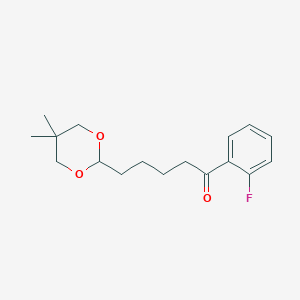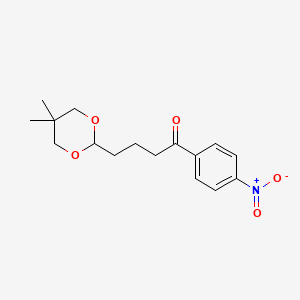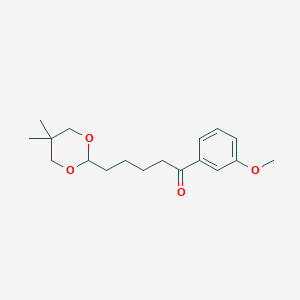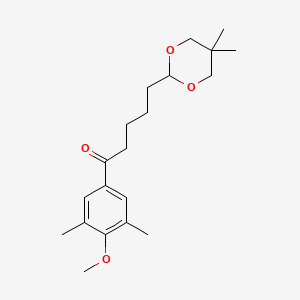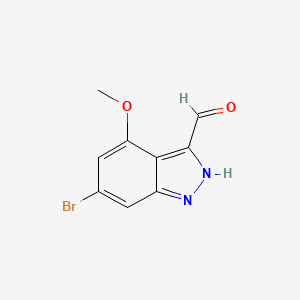
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxy-1H-indazole is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Scientific Research Applications
Chemical Structure and Properties
- 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde is structurally similar to other bromoindoles like those isolated from the marine sponge Pseudosuberites hyalinus. These compounds have been studied for their unique structural properties, which are elucidated through various spectroscopic methods (Rasmussen et al., 1993).
Synthetic Utility
- It's related to compounds used as building blocks in synthetic chemistry. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been used to create 2,3,6-trisubstituted indole derivatives, highlighting the potential of similar compounds in synthetic routes (Yamada et al., 2009).
Biological Applications
- Compounds containing the indazole ring, such as those synthesized using halo-reagents, have shown potential in antioxidant and antitumor activities. This suggests that 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde could be explored for similar applications (Hassanien et al., 2022).
Molecular Interactions and Analysis
- Molecular, electronic, and spectroscopic analyses of similar heterocyclic compounds reveal insights into their electronic properties, potentially guiding their use in various scientific applications (Beytur & Avinca, 2021).
Crystallographic Studies
- Crystal structures of related compounds, such as 5-Bromo-1H-indole-3-carbaldehyde, have been determined, providing essential data for understanding the molecular interactions and packing in the solid state. These insights are critical for designing materials and drugs (Ali, Halim, & Ng, 2005).
Potential in Drug Synthesis
- The chemistry of indazole derivatives opens pathways for the synthesis of various pharmacologically relevant compounds. While specific applications of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde in drug synthesis are not detailed, its structural analogs have been used to synthesize compounds with potential antibacterial and anticancer activities (Hui et al., 2010).
Future Directions
Indazole-containing derivatives, including 6-Bromo-4-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new methods for the synthesis of these compounds, exploring their biological activities, and designing drugs based on these compounds .
properties
IUPAC Name |
6-bromo-4-methoxy-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRTZJMJZYVEAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

